{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea
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Overview
Description
{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea is an organic compound characterized by the presence of a cyano group, a furan ring, and an acetylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea typically involves the reaction of 3-methylfuran-2-carbaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the acetylurea moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
- Oxidized derivatives of the furan ring.
- Reduced amines or alcohols.
- Substituted derivatives at the cyano group or acetylurea moiety.
Scientific Research Applications
Chemistry: {2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea is used as a building block in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the furan ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
- {2-Cyano-2-[(2-furyl)methylidene]acetyl}urea
- {2-Cyano-2-[(3-methylthiophen-2-yl)methylidene]acetyl}urea
- {2-Cyano-2-[(3-methylpyridin-2-yl)methylidene]acetyl}urea
Comparison: Compared to similar compounds, {2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea exhibits unique reactivity due to the presence of the 3-methylfuran ring. This structural feature enhances its ability to participate in various chemical reactions and interact with biological targets. Additionally, the compound’s stability and solubility properties make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-carbamoyl-2-cyano-3-(3-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-2-3-16-8(6)4-7(5-11)9(14)13-10(12)15/h2-4H,1H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTMZMCOZPWYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C=C(C#N)C(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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